molecular formula C13H13F3N2O B3426329 2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol CAS No. 519056-52-1

2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol

Cat. No.: B3426329
CAS No.: 519056-52-1
M. Wt: 270.25 g/mol
InChI Key: QMSDJEYALBOWFQ-UHFFFAOYSA-N
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Description

2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol is a chemical compound with the molecular formula C13H13F3N2O It is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further substituted with a methylaminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Methylaminoethanol Group: The final step involves the reaction of the trifluoromethyl-substituted quinoline with methylaminoethanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s trifluoromethyl group imparts desirable properties such as thermal stability and chemical resistance, making it useful in the development of advanced materials.

    Biological Studies: It is used as a probe in biological studies to understand its interactions with various biomolecules and cellular pathways.

Mechanism of Action

The mechanism of action of 2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol: can be compared with other quinoline derivatives such as:

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, thermal stability, and chemical resistance, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[methyl-[2-(trifluoromethyl)quinolin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-18(6-7-19)11-8-12(13(14,15)16)17-10-5-3-2-4-9(10)11/h2-5,8,19H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSDJEYALBOWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200992
Record name 2-[Methyl[2-(trifluoromethyl)-4-quinolinyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519056-52-1
Record name 2-[Methyl[2-(trifluoromethyl)-4-quinolinyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519056-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[Methyl[2-(trifluoromethyl)-4-quinolinyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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